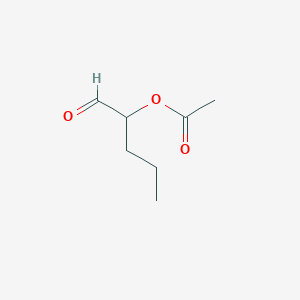
1-Oxopentan-2-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxopentan-2-YL acetate is an organic compound with a unique structure that makes it valuable in various chemical and industrial applications. It is an ester derived from the reaction between 1-oxopentan-2-yl alcohol and acetic acid. This compound is known for its distinctive properties and reactivity, making it a subject of interest in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxopentan-2-YL acetate can be synthesized through esterification, where 1-oxopentan-2-yl alcohol reacts with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
1-Oxopentan-2-yl alcohol+Acetic acidH2SO41-Oxopentan-2-yl acetate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxopentan-2-YL acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 1-oxopentan-2-yl alcohol and acetic acid.
Reduction: It can be reduced to 1-oxopentan-2-yl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can undergo oxidation to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Hydrolysis: 1-Oxopentan-2-yl alcohol and acetic acid.
Reduction: 1-Oxopentan-2-yl alcohol.
Oxidation: Corresponding carboxylic acids or ketones.
Scientific Research Applications
1-Oxopentan-2-YL acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-oxopentan-2-YL acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Oxopentan-2-YL acetate can be compared with other esters and ketones:
Similar Compounds: Ethyl acetate, methyl acetate, and 1-oxopentan-2-one.
Uniqueness: Its unique structure provides distinct reactivity and properties, making it valuable in specific applications where other esters or ketones may not be suitable.
Properties
CAS No. |
88302-72-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-oxopentan-2-yl acetate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(5-8)10-6(2)9/h5,7H,3-4H2,1-2H3 |
InChI Key |
KLCJXOPUCJLTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















